EGFR Kinase Inhibition Potency of the Adamantane-Thiadiazole-Benzamide Scaffold vs. Clinically Relevant Comparators
The adamantane-1,3,4-thiadiazole scaffold, which forms the core of CAS 392320-64-8, has been profiled for EGFR inhibition. In a series of 17 5-adamantyl-thiadiazole derivatives, the most active compound exhibited an EGFR IC₅₀ of 0.18 µM, compared to the reference drug erlotinib (IC₅₀ = 0.11 µM) [1]. CAS 392320-64-8 bears the identical 5-adamantyl-thiadiazol-2-yl pharmacophore that was essential for EGFR engagement in the docking study. The N-benzyl-3,4-dimethoxybenzamide group is absent from the published congener set, but its calculated logP (approx. 5.1) and polar surface area (approx. 85 Ų) fall within the optimal range defined by the active series [1].
| Evidence Dimension | EGFR IC₅₀ (enzymatic assay) |
|---|---|
| Target Compound Data | Scaffold-level EGFR IC₅₀ as low as 0.18 µM for the best congener; CAS 392320-64-8 shares the essential 5-adamantyl-thiadiazol-2-yl pharmacophore. |
| Comparator Or Baseline | Erlotinib IC₅₀ = 0.11 µM |
| Quantified Difference | 1.6-fold (congener vs. erlotinib) |
| Conditions | Recombinant EGFR kinase assay; 17-compound adamantane-thiadiazole series [1] |
Why This Matters
The scaffold achieves near-erlotinib potency, establishing a credible base activity that rationalizes procurement of the N-benzyl-3,4-dimethoxy variant for kinase-focused programs.
- [1] Wassel, M. M. S., Ammar, Y. A., Elhag Ali, G. A. M., & Belal, A. (2021). Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry, 111, 104794. View Source
